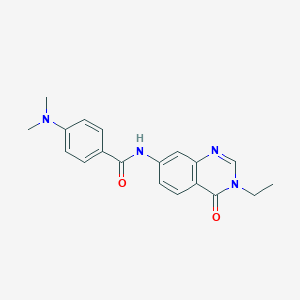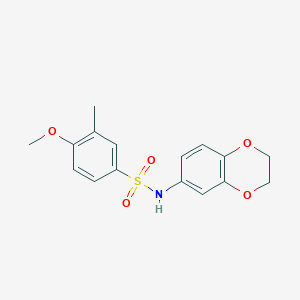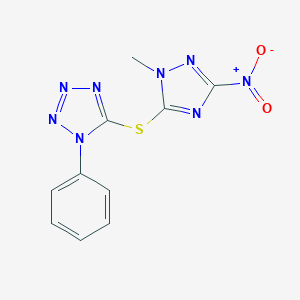
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate, also known as EFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCP is a piperidine derivative that exhibits interesting biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit interesting biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to reduce the level of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate exhibits several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate also exhibits good stability and solubility in various solvents. However, one of the limitations is that it exhibits low bioavailability and poor pharmacokinetic properties. This makes it challenging to use Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate in in vivo studies and clinical trials.
Direcciones Futuras
There are several future directions for the research on Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate. One of the directions is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to optimize its pharmacokinetic properties by synthesizing analogs and derivatives that exhibit improved bioavailability and metabolic stability. Furthermore, the mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate needs to be further elucidated to understand its full potential in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate involves the condensation of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the esterification of the resulting product with ethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been reported to possess anticancer properties and is being investigated as a potential chemotherapeutic agent. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been used as a precursor for the synthesis of other piperidine derivatives that exhibit interesting biological activities.
Propiedades
Nombre del producto |
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
Clave InChI |
GZBGPLYWYCOXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

